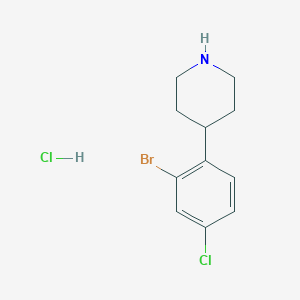

4-(2-Bromo-4-chlorophenyl)piperidine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

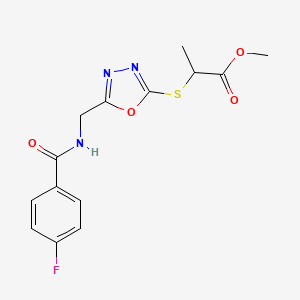

“4-(2-Bromo-4-chlorophenyl)piperidine;hydrochloride” is a chemical compound with the CAS Number: 2377035-93-1 . It has a molecular weight of 327.05 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of tritium labelled N-aminopiperidine using 4-bromopiperidine as a precursor has been reported . Additionally, an efficient method for the synthesis of highly functionalized piperidines via one-pot domino reaction of β-ketoesters, aromatic aldehydes, and aromatic amines was reported .Applications De Recherche Scientifique

Structural and Molecular Characterization

The crystal and molecular structure of related piperidine compounds have been explored through various analytical techniques. For example, the study on 4-carboxypiperidinium chloride highlights the importance of single crystal X-ray diffraction, B3LYP/6-31G(d,p) calculations, and FTIR spectrum in determining the orthorhombic crystal structure and chair conformation of the piperidine ring, which is crucial for understanding the chemical and physical properties of these compounds (Szafran, Komasa, & Bartoszak-Adamska, 2007). This foundational knowledge aids in the development and application of piperidine derivatives in scientific research.

Synthesis and Antibacterial Activity

The synthesis of N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus and their screening for antibacterial activity exemplify the potential of piperidine derivatives as antimicrobial agents. The study revealed moderate inhibitors with specific activity against Gram-negative bacterial strains, indicating the relevance of structural modifications in enhancing biological activity (Iqbal et al., 2017).

Corrosion Inhibition

Piperidine and its derivatives have been studied for their role in corrosion inhibition, particularly for copper in acidic environments. This research is critical for industrial applications where metal preservation is essential. The study demonstrates how different piperidine derivatives affect the corrosion process and emphasizes the importance of chemical structure in determining inhibition efficiency (Sankarapapavinasam, Pushpanaden, & Ahmed, 1991).

Antimicrobial Synthesis

The synthesis of (2Z)-4,6-Diphenyl-N-((2-(Piperidin-1-yl)Ethyl]-2H-1,3-Thiazin-2-Imino Hydrochloride and its antimicrobial activities highlight the ongoing exploration of piperidine derivatives as potential antimicrobial agents. This study provides insights into the synthesis process and the moderate antimicrobial activities observed, contributing to the broader understanding of piperidine's role in drug development (Ovonramwen, Owolabi, & Oviawe, 2019).

Impurity Identification in Drug Substances

Research on the identification and quantification of impurities in drug substances like cloperastine hydrochloride, a piperidine derivative, underscores the importance of purity and quality control in pharmaceutical development. The study's approach to isolating and identifying impurities using advanced spectroscopic techniques ensures the safety and efficacy of drug formulations (Liu et al., 2020).

Propriétés

IUPAC Name |

4-(2-bromo-4-chlorophenyl)piperidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrClN.ClH/c12-11-7-9(13)1-2-10(11)8-3-5-14-6-4-8;/h1-2,7-8,14H,3-6H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWDMFTRFCRTLIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=C(C=C(C=C2)Cl)Br.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrCl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-dimethoxy-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2653167.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2653169.png)

![1-[3-(5-Methylthiophen-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2653170.png)

![5-(3-ethoxy-2-hydroxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2653173.png)

![2-[(2,6-Dimethylphenyl)methylamino]ethanol;hydrochloride](/img/structure/B2653174.png)

![N-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2653181.png)

![N-(4-ethoxyphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2653185.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2653187.png)